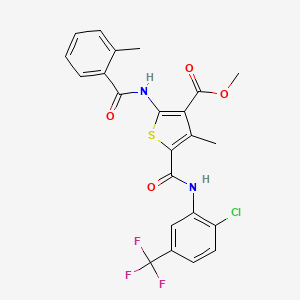
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Substituents: The various substituents are introduced through electrophilic aromatic substitution reactions. For instance, the 2-chloro-5-(trifluoromethyl)phenyl group can be added via a Friedel-Crafts acylation reaction.
Amidation and Esterification: The carboxylate and amido groups are introduced through amidation and esterification reactions, respectively. These steps often require the use of activating agents like DCC (dicyclohexylcarbodiimide) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances biological activity.
Medicine
Pharmaceutical research focuses on this compound for its potential therapeutic properties. It is investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its use in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. The thiophene ring can participate in π-π interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate: Lacks the 2-methylbenzamido group.
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methylbenzamido)thiophene-3-carboxylate: Lacks the 4-methyl group.
Uniqueness
The presence of both the 4-methyl and 2-methylbenzamido groups in Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate provides unique steric and electronic properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H18ClF3N2O4S |
|---|---|
分子量 |
510.9 g/mol |
IUPAC 名称 |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H18ClF3N2O4S/c1-11-6-4-5-7-14(11)19(30)29-21-17(22(32)33-3)12(2)18(34-21)20(31)28-16-10-13(23(25,26)27)8-9-15(16)24/h4-10H,1-3H3,(H,28,31)(H,29,30) |
InChI 键 |
WVVMGASRJKZDFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


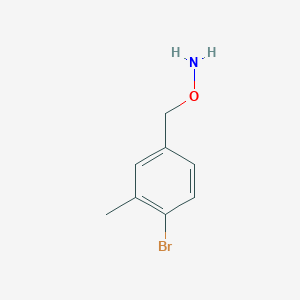




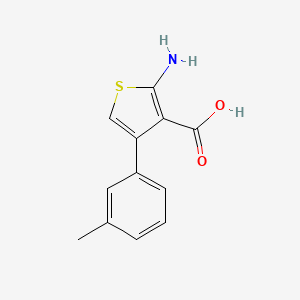
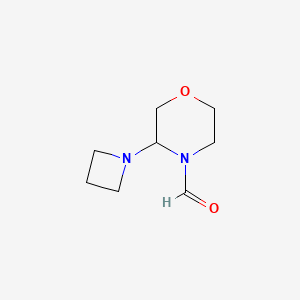
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)

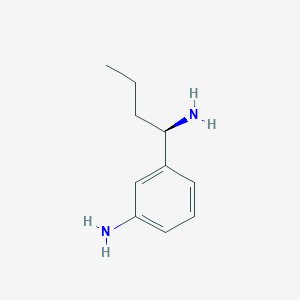


![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)
